molecular formula C13H20N2O4 B1415412 ((Tert-butoxycarbonyl)[2-(1H-pyrrol-1-YL)ethyl]amino)acetic acid CAS No. 1105193-02-9

((Tert-butoxycarbonyl)[2-(1H-pyrrol-1-YL)ethyl]amino)acetic acid

Cat. No. B1415412
CAS RN: 1105193-02-9
M. Wt: 268.31 g/mol
InChI Key: NGBPKZBRFCWPFB-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. It seems to have a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis .

Scientific Research Applications

Diverse Synthesis Applications

(Tert-butoxycarbonyl)[2-(1H-pyrrol-1-YL)ethyl]amino)acetic acid demonstrates versatility in chemical synthesis. It's involved in divergent and solvent-dependent reactions, leading to the formation of various compounds like 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles, showcasing its role in facilitating diverse synthetic pathways (Rossi et al., 2007).

Synthesis of Marine Alkaloid Analogues

This compound has been instrumental in synthesizing deaza-analogues of bis-indole marine alkaloid topsentin, highlighting its application in marine alkaloid chemistry (Carbone et al., 2013).

Quantitative Analysis in Peptides

It is used in the quantitative analysis of the tert-butyloxycarbonyl group in amino acid and peptide derivatives, playing a crucial role in peptide synthesis and analysis (Ehrlich-Rogozinski, 1974).

In Polymer Synthesis

This compound finds applications in polymer synthesis, as seen in the study of amino acid-derived acetylene monomers for polymerization, indicating its utility in developing new polymeric materials (Gao, Sanda, & Masuda, 2003).

In Drug Delivery Systems

It's also employed in the design of pH- and redox-responsive nanoparticle systems for spatial drug delivery, demonstrating its potential in enhancing drug delivery mechanisms (Yildirim et al., 2016).

Future Directions

The future directions for this compound are not available in the retrieved data. The potential applications and research directions would depend on the specific properties and reactivity of the compound .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl-(2-pyrrol-1-ylethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-13(2,3)19-12(18)15(10-11(16)17)9-8-14-6-4-5-7-14/h4-7H,8-10H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBPKZBRFCWPFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCN1C=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((Tert-butoxycarbonyl)[2-(1H-pyrrol-1-YL)ethyl]amino)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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